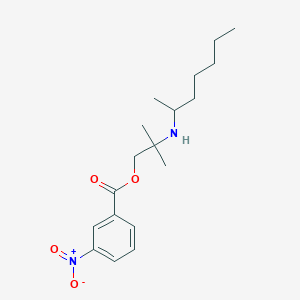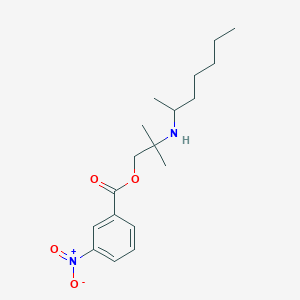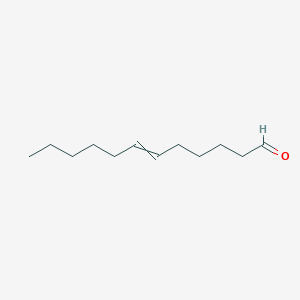![molecular formula C22H17N3O B14443642 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-87-5](/img/structure/B14443642.png)
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings The compound’s structure includes a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a multi-step process. One common method is the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic aromatic compound. The general synthetic route includes the following steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2) to form the aryldiazonium ion.
Coupling Reaction: The aryldiazonium ion is then coupled with a nucleophilic aromatic compound, such as an aryl amine or phenol, to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the 1,2-oxazole ring.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis and higher yields.
Analyse Chemischer Reaktionen
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond (-N=N-), resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogens or halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to its ability to undergo redox reactions, interact with cellular components, and modulate biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole can be compared with other similar azo compounds, such as:
4-[(E)-(4-Ethylphenyl)diazenyl]-2-methylphenol: This compound has a similar azo structure but differs in the substituents on the aromatic rings.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Another azo compound with different aromatic substituents.
4-[(E)-(4-Ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: This compound also features an azo group but with different functional groups.
The uniqueness of this compound lies in its specific combination of aromatic rings and the 1,2-oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72990-87-5 |
|---|---|
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(3,5-diphenyl-1,2-oxazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-12-14-19(15-13-16)23-24-21-20(17-8-4-2-5-9-17)25-26-22(21)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI-Schlüssel |
ZMMKBXHUTZGFJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




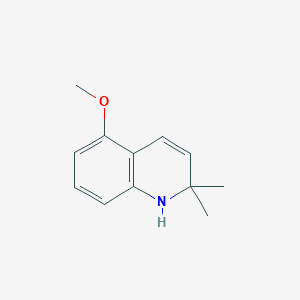

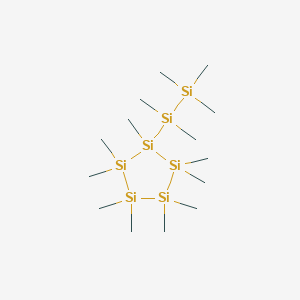
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)


![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
